Tert-butyl 4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, an oxazole moiety, and an azidomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxazole ring followed by the introduction of the azidomethyl group. The piperidine ring is then functionalized with a tert-butyl ester group. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups present.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, cycloaddition with an alkyne would yield a triazole derivative .
Scientific Research Applications
Chemistry: In organic synthesis, Tert-butyl 4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It can be used to design molecules with potential biological activity, such as enzyme inhibitors or receptor modulators. Its azide group is particularly useful in bioconjugation techniques, where it can be linked to biomolecules for imaging or therapeutic purposes .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it suitable for use in chemical manufacturing processes that require precise control over molecular structure.
Mechanism of Action
The mechanism of action of Tert-butyl 4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug delivery systems .
Comparison with Similar Compounds
- Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
Comparison: Compared to similar compounds, Tert-butyl 4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
tert-butyl 4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-14(2,3)21-13(20)19-6-4-10(5-7-19)12-8-11(22-17-12)9-16-18-15/h8,10H,4-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMZZKIYHIXXLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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